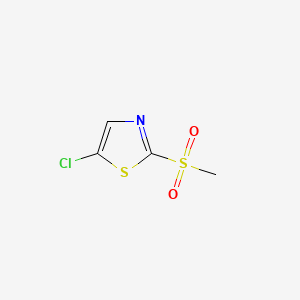

5-Chloro-2-methylsulfonyl thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylsulfonyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2S2/c1-10(7,8)4-6-2-3(5)9-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEGZDMXFKKQAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(S1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60912337 | |

| Record name | 5-Chloro-2-(methylsulfonyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915137-39-2 | |

| Record name | 5-Chloro-2-methylsulfonyl thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915137392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-(methylsulfonyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(methylsulfonyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-METHYLSULFONYL THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYJ681ULA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structure Activity Relationship Sar Studies of 5 Chloro 2 Methylsulfonyl Thiazole and Analogues

Influence of Substituent Position (C-2, C-5) on the Thiazole (B1198619) Core's Biological Activity Profile

The substitution pattern on the thiazole ring is a critical determinant of its biological activity. The reactivity of the thiazole ring generally follows the order of C2 > C5 > C4 for nucleophilic attack and C5 > C2 > C4 for electrophilic attack. ijper.org This inherent reactivity guides the strategic placement of substituents to achieve desired pharmacological effects.

Research on various thiazole derivatives has demonstrated that substitution at the C-2 and C-5 positions plays a crucial role in their biological profiles. For instance, in a series of 2,5-disubstituted thiazole derivatives, the presence of a nonpolar, hydrophobic moiety at the C-2 position and an ethylidenehydrazine-1-carboximidamide group at the C-5 position were found to be beneficial for antibacterial activity against resistant strains like MRSA and VISA. nih.gov

In another study involving 4-(indol-3-yl)thiazole-2-amines, it was observed that the substituents at the C-2 position of the thiazole ring significantly influenced antibacterial activity. nih.gov Derivatives with a 2-amino group on the thiazole ring were among the most potent, indicating the importance of this functional group for interaction with the biological target. nih.gov Furthermore, modifications at the C-5 position, such as the introduction of an acyl group, have also been explored to modulate activity.

The specific placement of the chloro group at C-5 and the methylsulfonyl group at C-2 in 5-Chloro-2-methylsulfonyl thiazole suggests a deliberate design to influence its electronic and steric properties, which in turn dictates its interaction with biological targets.

Impact of Electronic and Steric Properties of Chloro and Methylsulfonyl Groups

The chloro and methylsulfonyl groups of 5-Chloro-2-methylsulfonyl thiazole possess distinct electronic and steric characteristics that significantly shape its biological activity.

The combination of these two groups on the thiazole ring creates a unique electronic and steric profile that can be tailored for specific biological targets.

Systematic Exploration of Peripheral Modifications on Biological Target Interactions

Systematic peripheral modifications of the core 5-Chloro-2-methylsulfonyl thiazole structure are a key strategy in drug discovery to optimize interactions with biological targets. This involves altering substituents to enhance potency, selectivity, and pharmacokinetic properties.

For thiazole-based compounds, SAR studies often reveal that even minor changes to peripheral groups can lead to substantial differences in biological activity. For instance, in a series of thiazole derivatives, the introduction of different aryl groups at one position and variations in the amide linkage at another led to a range of activities, with certain combinations showing potent inhibition of specific enzymes. researchgate.net

In the context of anticancer agents, modifications to the phenyl ring attached to the thiazole core, such as the introduction of electron-donating or electron-withdrawing groups, have been shown to be beneficial for activity. nih.gov Specifically, the presence of a nitro group (electron-withdrawing) or a methoxy (B1213986) group (electron-donating) in the para position of a benzene (B151609) ring attached to the thiazole moiety was found to enhance activity. nih.gov

The following table illustrates how peripheral modifications on a thiazole scaffold can impact biological activity, based on findings from various studies on thiazole derivatives.

| Core Scaffold | Modification | Position | Observed Effect on Biological Activity |

| 2,4-disubstituted thiazole | Introduction of NO2 or OMe group on the benzene ring | C-2 | Beneficial for antifungal activity nih.gov |

| 2,5-disubstituted thiazole | Nonpolar, hydrophobic moiety | C-2 | Beneficial for antibacterial activity nih.gov |

| 4-(p-halophenyl)-thiazole | Chloro substituent | C-4 of phenyl | Responsible for antibacterial activity nih.govmdpi.com |

| 4-(indol-3-yl)thiazole | Amino group | C-2 | Potent antibacterial activity nih.gov |

These examples underscore the importance of systematically exploring the chemical space around the 5-Chloro-2-methylsulfonyl thiazole core to identify analogues with improved therapeutic potential.

Computational and Experimental Design Principles for Optimized Thiazole-Based Compounds

The development of optimized thiazole-based compounds relies on a synergistic approach combining computational and experimental design principles.

Computational design methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable for predicting the binding modes and affinities of thiazole derivatives with their biological targets. acs.org For example, molecular docking studies have been used to understand how thiazole-based inhibitors interact with the active site of enzymes like c-Met kinase and human lactate (B86563) dehydrogenase A (hLDHA). acs.orgnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity and can guide the design of new analogues with enhanced binding. acs.org

Experimental design involves the synthesis and biological evaluation of the computationally designed compounds. nih.govfrontiersin.org This iterative process allows for the validation of computational predictions and provides empirical data to refine the SAR models. For instance, after identifying a promising thiazole-based c-Met kinase inhibitor through screening and initial optimization, further cycles of design, synthesis, and biological testing led to the discovery of a highly potent compound with a good pharmacokinetic profile. nih.gov

Key principles in the design of optimized thiazole-based compounds include:

Scaffold Hopping: Replacing the thiazole core with other heterocycles to explore new chemical space while maintaining key pharmacophoric features.

Bioisosteric Replacement: Substituting functional groups (e.g., chloro, methylsulfonyl) with other groups that have similar physical or chemical properties to improve potency or reduce toxicity.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site.

By integrating these computational and experimental strategies, researchers can accelerate the discovery and development of novel thiazole-based therapeutic agents with improved efficacy and safety profiles.

Mechanistic Elucidation of Biological Activities of 5 Chloro 2 Methylsulfonyl Thiazole Derivatives

Investigation of Enzyme Inhibition Pathways

Derivatives of 5-Chloro-2-methylsulfonyl thiazole (B1198619) have been the subject of various studies to understand their potential as enzyme inhibitors. These investigations are crucial for the development of new therapeutic agents.

Thiazole and methylsulfonyl groups are recognized for their role in the inhibition of carbonic anhydrase (CA) enzymes. nih.gov CAs are metalloenzymes that play a critical role in physiological processes such as pH regulation and fluid balance. nih.gov Certain isoforms, like hCA I and hCA II, are found at high levels in some malignant tumors, making them a target for cancer therapy. acs.org

Research into thiazole-methylsulfonyl derivatives has demonstrated their potential as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov A study on a series of these derivatives reported promising inhibitory activity. nih.gov The half-maximal inhibitory concentration (IC50) values for hCA I were in the range of 39.38–198.04 μM, and for hCA II, they were between 39.16–86.64 μM. nih.gov These results indicate a potential for specificity and targeted therapy. nih.govacs.org The inhibitory action is thought to stem from the interaction of the sulfonyl group with the zinc ion in the active site of the enzyme. acs.org

Table 1: Inhibition of Carbonic Anhydrase Isoenzymes by Thiazole-Methylsulfonyl Derivatives

| Compound | Target Isoenzyme | IC50 (μM) |

|---|---|---|

| Thiazole-methylsulfonyl derivatives | hCA I | 39.38–198.04 |

| Thiazole-methylsulfonyl derivatives | hCA II | 39.16–86.64 |

| Acetazolamide (Standard) | hCA I | 18.11 |

| Acetazolamide (Standard) | hCA II | 20.65 |

Data sourced from a study on thiazole-methylsulfonyl derivatives. nih.gov

Aminoacyl-tRNA synthetases (aaRSs) are essential for bacterial viability and are considered validated targets for the development of new antibacterial drugs. nih.gov Specifically, inhibitors of isoleucyl-tRNA synthetase (IleRS), such as mupirocin, are already in clinical use. nih.gov Research has been conducted on phenyltriazole-functionalized sulfamates as inhibitors of tyrosyl-tRNA synthetase (TyrRS) and IleRS. nih.gov While these compounds are structurally related to thiazoles, specific studies on the interaction of 5-Chloro-2-methylsulfonyl thiazole derivatives with MurE Ligase, Tyrosyl-tRNA Synthetase, or Dihydropteroate Synthase are not widely available in the reviewed literature. Further research is needed to elucidate the potential of this specific class of compounds against these bacterial enzyme targets.

Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, making them an attractive target for anticancer drug development. nih.gov Several studies have identified thiazole derivatives as potent inhibitors of tubulin polymerization. nih.govnih.gov

One study on a novel series of thiazole-naphthalene derivatives found that compound 5b significantly inhibited tubulin polymerization with an IC50 value of 3.3 µM, which was more potent than the standard drug colchicine (B1669291) (IC50 = 9.1 μM). nih.gov Another study on thiazole-2-acetamide derivatives identified compound 10a as the most effective tubulin polymerization inhibitor with an IC50 of 2.69 μM. nih.gov These compounds are believed to exert their effect by binding to the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

Table 2: Tubulin Polymerization Inhibition by Thiazole Derivatives

| Compound | IC50 (μM) | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|

| Thiazole-naphthalene derivative 5b | 3.3 | Colchicine | 9.1 nih.gov |

| Thiazole-2-acetamide derivative 10a | 2.69 | Combretastatin A-4 | 8.33 nih.gov |

| Thiazole-2-acetamide derivative 10o | 3.62 | Combretastatin A-4 | 8.33 nih.gov |

Molecular Interactions with Protein Binding Sites and Other Biomolecules

The biological activity of 5-Chloro-2-methylsulfonyl thiazole derivatives is intrinsically linked to their molecular interactions with protein binding sites. Molecular docking studies have provided insights into these interactions.

In the context of carbonic anhydrase inhibition, molecular docking has shown that thiazole-methylsulfonyl derivatives form stable interaction networks with the active site of the enzyme. nih.gov The sulfur atom of the thiazole ring and the methyl sulfonyl group are key to these interactions. nih.gov

For tubulin polymerization inhibitors, docking studies revealed that these compounds bind to the colchicine binding site of tubulin. nih.govnih.gov For instance, the thiazole ring of one derivative was shown to be involved in noncovalent bonds, with its sulfur atom forming a bond with AsnB249 and an arene-H bond with AsnA101. nih.gov The amidic nitrogen of another derivative formed a hydrogen bond with SerA178 in the core of the binding pocket. nih.gov These hydrophobic and hydrogen bonding interactions are crucial for the stability of the ligand-receptor complex and the resulting inhibition of tubulin polymerization. nih.gov

Modulation of Cellular Signaling Pathways and Processes (e.g., NF-κB Activation, Melanin (B1238610) Biosynthesis, Cell Migration)

The inhibition of key enzymes and proteins by 5-Chloro-2-methylsulfonyl thiazole derivatives leads to the modulation of various cellular signaling pathways and processes.

The disruption of tubulin polymerization by thiazole derivatives has been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells. nih.gov Some thiazole derivatives have also been found to modulate signaling pathways involved in cell migration and invasion. nih.gov While not specific to 5-chloro-2-methylsulfonyl thiazole, studies on other thiazole-containing compounds have shown inhibition of the NF-κB and PI3K/Akt signaling pathways, which are critical for cell migration and invasion in melanoma cells. nih.govnih.gov There is currently limited specific information in the reviewed literature regarding the direct effect of 5-Chloro-2-methylsulfonyl thiazole derivatives on melanin biosynthesis.

Elucidation of Structure-Based Mechanism of Action

Structure-activity relationship (SAR) studies are vital for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective molecules. ijper.org For thiazole derivatives, SAR studies have revealed several key features.

In the context of tubulin polymerization inhibitors, it has been observed that the presence of hydrogen and chlorine atoms on the phenyl group at the fourth position of the thiazole moiety is better tolerated for anti-tubulin activity than a methyl group. nih.gov For carbonic anhydrase inhibitors, both the thiazole ring and the methyl sulfonyl group are considered important for the inhibitory activity. nih.govacs.org The nature and position of substituents on the thiazole ring and associated phenyl rings can significantly alter the biological activity. researchgate.net For example, an electron-withdrawing chloro group at a specific position of a quinolone ring attached to a thiazole was shown to have high potency for ERK2 inhibition, while a bromo or methyl group at the same position abrogated this activity. researchgate.net These findings underscore the importance of specific structural motifs for the desired biological effect.

Computational Chemistry and in Silico Modeling in 5 Chloro 2 Methylsulfonyl Thiazole Research

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of thiazole (B1198619) derivatives. These methods provide detailed information about molecular geometries, electronic properties, and spectroscopic signatures.

Studies on related thiazole compounds demonstrate the utility of DFT in understanding their behavior. For instance, DFT calculations using the B3LYP/6-31G* basis set have been employed to compute thermodynamic parameters for new thiazole derivatives. researchgate.net Such calculations help in determining the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

For the broader class of thiazoles, these calculations have shown that the thiazole ring is planar and exhibits significant π-electron delocalization, contributing to its aromatic character. wikipedia.org The calculated π-electron density often indicates the most likely sites for electrophilic substitution and deprotonation. wikipedia.org In the case of 5-Chloro-2-methylsulfonyl thiazole, the electron-withdrawing nature of the chlorine atom at the C5 position and the methylsulfonyl group at the C2 position significantly influences the electron distribution and reactivity of the thiazole ring. While specific DFT studies on 5-Chloro-2-methylsulfonyl thiazole are not widely published, research on analogous structures, such as 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, utilizes DFT to analyze molecular electrostatic potential (MEP) surfaces, frontier molecular orbitals, and nonlinear optical properties, providing a framework for how 5-Chloro-2-methylsulfonyl thiazole could be analyzed. dntb.gov.ua

Table 1: Representative Quantum Chemical Properties of a Thiazole Derivative (Note: This table is illustrative, based on typical findings for thiazole derivatives as specific data for 5-Chloro-2-methylsulfonyl thiazole is not available in the provided results.)

| Property | Typical Calculated Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Varies (e.g., ~ -6.5 eV) | Indicates electron-donating ability; region of high reactivity for electrophiles. |

| LUMO Energy | Varies (e.g., ~ -2.0 eV) | Indicates electron-accepting ability; region of high reactivity for nucleophiles. |

| HOMO-LUMO Gap | Varies (e.g., ~ 4.5 eV) | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational technique that correlates the structural or property-based features of a series of compounds with their biological activity. This method is instrumental in predicting the activity of new molecules and optimizing lead compounds.

Development of Predictive Models Based on Molecular Descriptors

The development of a QSAR model begins with the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. wiley.com For a series of thiazole derivatives with inhibitory activity against a specific target, like 5-lipoxygenase (5-LO), a dataset of compounds and their corresponding biological activities (e.g., IC50 values) is compiled. laccei.orgresearchgate.net

Using statistical methods like multiple linear regression (MLR), a mathematical model is generated. For example, a 2D-QSAR study on 59 thiazole derivatives acting as 5-LOX inhibitors produced a model with a correlation coefficient (R²) of 0.626. laccei.org The descriptors identified as significant in this model included Geary autocorrelation (GATS5s), centered Broto-Moreau autocorrelation (AATSC4c, AATSC7c, AATSC8c), and others related to charge and polarizability. laccei.org Another QSAR study on morpholine-derived thiazoles identified descriptors such as 'Geary autocorrelation – lag 2/weighted by charges' (GATS2c) as being positively correlated with biological activity. nih.gov

Table 2: Example of a QSAR Model for Thiazole Derivatives (Based on a study of 5-Lipoxygenase inhibitors) laccei.org

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Correlation Coefficient) | 0.626 | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| R² (Test Set) | 0.621 | The predictive power of the model on an external set of compounds. |

Identification of Key Pharmacophoric Features

Through the analysis of QSAR models, key structural features essential for biological activity, known as pharmacophoric features, can be identified. The molecular descriptors that have the most significant impact on the model's predictive power point to these crucial features. For instance, the importance of descriptors related to charge and polarizability suggests that electrostatic and dispersion interactions are critical for the binding of thiazole derivatives to their target. laccei.org

In thiazole derivatives, the thiazole ring itself often acts as a central scaffold. nih.gov The substituents at various positions (like the C2 and C5 positions in 5-Chloro-2-methylsulfonyl thiazole) are modified to modulate activity. Structure-activity relationship (SAR) analysis of various thiazole series has shown that the presence of specific electron-withdrawing or electron-donating groups on attached phenyl rings can significantly enhance or decrease activity. nih.gov The methylsulfonyl group, for example, is known to be similar to sulfonamide structures and can participate in important binding interactions. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful tools used to study how a ligand, such as 5-Chloro-2-methylsulfonyl thiazole, interacts with its biological target at an atomic level.

Prediction of Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is widely used to understand the binding interactions of thiazole derivatives with various protein targets, including tubulin, carbonic anhydrase, and VEGFR-2. nih.govnih.govnih.gov

For example, a study on thiazole-methylsulfonyl derivatives as carbonic anhydrase (CA) inhibitors used molecular docking to elucidate binding modes. nih.gov The results showed that these compounds form stable interactions with the active site of the enzyme. The thiazole ring and the methylsulfonyl group were identified as crucial for inhibition. nih.gov The docking study revealed specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, such as Zn(II) coordination by the sulfonamide-like methylsulfonyl group. nih.gov The binding affinity is quantified by a docking score (e.g., in kcal/mol), with lower values indicating a more favorable binding interaction.

Table 3: Example Docking Results for Thiazole Derivatives against Carbonic Anhydrase II nih.gov

| Compound | IC50 (µM) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2a | 43.12 | - | His94, His96, His119, Thr199, Thr200 |

| 2h | 39.16 | - | His94, His96, His119, Thr199, Thr200 |

| Acetazolamide (Standard) | 20.65 | - | His94, His96, His119, Thr199, Thr200 |

(Note: Specific binding affinity scores were not provided in the abstract, but the compounds showed significant interaction networks)

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This approach is significantly faster and more cost-effective than experimental high-throughput screening. If the target for 5-Chloro-2-methylsulfonyl thiazole's potential activity were known, VS could be used to screen compound libraries for other molecules with similar or better binding potential. researchgate.net

Once a "hit" compound is identified, lead optimization strategies are employed. This involves making iterative chemical modifications to the hit compound to improve its potency, selectivity, and pharmacokinetic properties. Computational tools play a vital role in this process. For example, if docking studies of a 5-Chloro-2-methylsulfonyl thiazole derivative show a specific interaction could be strengthened, chemists can synthesize a new analog with a modified functional group at that position. Molecular dynamics simulations can then be used to assess the stability of the new ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions than static docking. researchgate.net This iterative cycle of design, synthesis, and testing, heavily guided by in silico modeling, accelerates the development of optimized lead compounds. nih.gov

Computational Approaches for Synthetic Route Planning and Mechanistic Insights into Chemical Reactions

The synthesis of specifically substituted heterocyclic compounds like 5-Chloro-2-methylsulfonyl thiazole presents a considerable challenge in organic chemistry. Ensuring the correct placement of the chloro and methylsulfonyl groups on the thiazole ring requires precise control over reaction conditions and reagent selection. In modern drug discovery and material science, computational chemistry has emerged as a powerful tool to streamline and predict synthetic pathways, as well as to elucidate complex reaction mechanisms, thereby saving time and resources.

Computational Synthetic Route Planning

Computer-Aided Synthesis Planning (CASP) has revolutionized the way chemists approach the synthesis of complex molecules. merckgroup.com Retrosynthesis software, for instance, can propose multiple synthetic routes to a target molecule by recursively breaking it down into simpler, commercially available precursors. sigmaaldrich.comcas.org

For a molecule like 5-Chloro-2-methylsulfonyl thiazole, a retrosynthesis program would identify key bond disconnections. The primary disconnections would likely be the C-S bonds of the thiazole ring and the C-S bond of the methylsulfonyl group. This leads to potential starting materials such as a substituted thiourea (B124793) or thioamide and a halogenated carbonyl compound, which is a hallmark of the Hantzsch thiazole synthesis. mdpi.comyoutube.com

Several software platforms are available for performing such analyses. These tools leverage vast databases of chemical reactions and employ sophisticated algorithms, often incorporating artificial intelligence and machine learning, to rank the proposed routes based on factors like reaction yield, cost of starting materials, and step count. sigmaaldrich.comsynthiaonline.comsynthiaonline.com

Table 1: Representative Retrosynthesis Software for Heterocyclic Compounds

| Software | Approach | Key Features |

| SYNTHIA® | Rule-based expert system combined with AI | Large database of expert-coded rules, customizable search parameters, consideration of stereoselectivity. sigmaaldrich.comsynthiaonline.comsynthiaonline.com |

| CAS SciFinder | Integrated with the extensive CAS reaction database | Allows for exploration of alternative steps, provides evidence from literature, and allows customization of the synthesis plan. cas.org |

| SynRoute | Template-based with machine learning classifiers | Uses a smaller set of general reaction templates and predicts the likelihood of success for computer-generated reactions. |

While a specific retrosynthetic analysis for 5-Chloro-2-methylsulfonyl thiazole is not publicly documented, the general approach of these programs would be to identify known and predictable reactions for the formation of the substituted thiazole core.

Mechanistic Insights from Computational Studies

Computational methods, particularly Density Functional Theory (DFT), are instrumental in providing a deep understanding of reaction mechanisms at the molecular level. researchgate.net For the synthesis of substituted thiazoles, DFT calculations can be used to model the reaction pathways, identify transition states, and calculate activation energies, thus explaining the observed regioselectivity and reactivity. researchgate.netnih.gov

The Hantzsch thiazole synthesis, a common method for preparing thiazoles, involves the reaction of an α-haloketone with a thioamide. youtube.comyoutube.com Computational studies on analogous systems can shed light on the mechanism. For instance, a proposed mechanism for the formation of a thiazole ring involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration. nih.gov

DFT calculations can model the energies of the intermediates and transition states in this process. For example, the energy profile of the reaction can be calculated to determine the rate-determining step. Furthermore, Natural Bond Orbital (NBO) analysis can be employed to understand the electronic structure and charge distribution in the reacting molecules, which influences their reactivity. researchgate.net

Table 2: Illustrative Calculated Parameters from DFT Studies on Thiazole Synthesis Analogs

| Parameter | Description | Illustrative Value (kcal/mol) | Implication for Synthesis |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | 15-25 | Lower activation energies indicate faster reaction rates. Comparing Ea for different pathways can predict the major product. |

| Reaction Energy (ΔErxn) | The overall energy change of a reaction. | -30 to -50 | A highly negative value indicates a thermodynamically favorable reaction. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | 4-5 eV | A smaller gap generally indicates higher reactivity of the molecule. mdpi.com |

In the context of 5-Chloro-2-methylsulfonyl thiazole, DFT studies could be used to investigate the influence of the electron-withdrawing methylsulfonyl group on the reactivity of the precursors and the stability of the resulting thiazole ring. Such calculations could also predict the most likely site for chlorination on a pre-formed 2-methylsulfonyl thiazole ring or analyze the reaction pathway starting from already chlorinated precursors. These theoretical insights are invaluable for optimizing reaction conditions and improving the yield of the desired product.

Future Directions and Emerging Research Avenues for 5 Chloro 2 Methylsulfonyl Thiazole

Development of Novel Bioactive Agents with Enhanced Selectivity and Efficacy

The thiazole (B1198619) scaffold is a privileged structure found in a wide array of biologically active compounds, including antimicrobial, antiviral, and anticancer agents. ontosight.ainih.gov Future research will leverage 5-Chloro-2-methylsulfonyl thiazole as a foundational building block to create novel derivatives with improved selectivity and potency. The presence of the electron-withdrawing methylsulfonyl group and the reactive chloro group allows for precise chemical modifications to fine-tune the molecule's interaction with specific biological targets, such as enzymes or receptors. nih.gov

For instance, research into thiazole derivatives has already shown promise in developing inhibitors for enzymes like tyrosinase, which is involved in melanin (B1238610) production. nih.gov By strategically modifying the 5-Chloro-2-methylsulfonyl thiazole core, researchers can design new compounds that bind more selectively to the active site of a target enzyme, thereby enhancing therapeutic efficacy while minimizing off-target effects. Studies on other substituted thiazoles have demonstrated significant antiproliferative activity, highlighting the potential to develop new classes of anticancer agents from this versatile scaffold. nih.gov

Table 1: Examples of Bioactive Thiazole Derivatives and Their Potential

| Thiazole Derivative Class | Biological Target/Activity | Research Focus |

| Phenylthiazole Derivatives | Anticancer (e.g., against HepG-2, MCF-7 cell lines) | Enhancing cytotoxicity and selectivity for tumor cells. acs.org |

| Benzothiazole Derivatives | Tyrosinase Inhibition | Development of agents for hyperpigmentation disorders. nih.gov |

| Aminothiazole Sulfonamides | Urease and Amylase Inhibition | Exploring treatments for metabolic disorders and bacterial infections. nih.gov |

| Thiazole-Coumarin Hybrids | Dual EGFR/VEGFR-2 Inhibition | Creating dual-target anticancer agents. nih.gov |

Exploration of Advanced Synthetic Methodologies for Diversified Analogues

The future of drug discovery relies on the ability to rapidly generate diverse libraries of compounds for screening. 5-Chloro-2-methylsulfonyl thiazole is an ideal substrate for a range of advanced synthetic methodologies aimed at creating novel analogues. The chlorine atom can be readily displaced or used in cross-coupling reactions, while the methylsulfonyl group can be modified or used to influence the reactivity of the thiazole ring.

Modern synthetic strategies that can be applied to this scaffold include:

Multi-component Reactions (MCRs): These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, offering an efficient route to diverse thiazole derivatives.

Eco-Friendly Synthesis: The use of greener solvents, such as deep eutectic solvents (DES), and energy sources like microwave irradiation is a growing trend. mdpi.com Developing protocols to use 5-Chloro-2-methylsulfonyl thiazole in these environmentally benign conditions is a key future direction. mdpi.comresearchgate.net

Photocatalysis: Light-mediated reactions offer novel pathways for functionalizing the thiazole ring, potentially leading to structures that are difficult to access through traditional thermal methods. google.com

Classic methods like the Hantzsch thiazole synthesis, which involves reacting haloketones with thioamides, remain relevant and can be adapted for creating derivatives from the 5-Chloro-2-methylsulfonyl thiazole framework. wikipedia.org These advanced and traditional synthetic routes provide a powerful toolkit for medicinal chemists to explore the chemical space around this scaffold extensively. researchgate.net

Integration with Fragment-Based Drug Discovery (FBDD) and De Novo Design Approaches

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds. nih.gov This approach involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Thiazoles are recognized as attractive and useful building blocks in FBDD campaigns. nih.govnih.govresearchgate.net A fragment derived from or incorporating the 5-Chloro-2-methylsulfonyl thiazole core could serve as a starting point for drug development.

Once a thiazole-containing fragment is identified as a "hit," its reactive sites become crucial for optimization. The chlorine and methylsulfonyl groups of the parent compound provide ideal handles for chemists to "grow" the fragment into a more potent and selective lead molecule. This process is often guided by computational methods, including de novo design. nih.govnih.gov

De novo design algorithms can generate novel molecular structures tailored to fit the binding pocket of a target protein. researchgate.netyoutube.com By using the 5-Chloro-2-methylsulfonyl thiazole scaffold as a constraint, these programs can suggest modifications and additions that are predicted to improve binding affinity and other drug-like properties, accelerating the design cycle. nih.gov However, it is crucial to carefully validate hits from fragment screenings to rule out non-specific activity. nih.govnih.gov

Investigation of Thiazole-Containing Hybrid Structures for Multi-Target Modulation

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. The molecular hybridization approach, which combines two or more distinct pharmacophores into a single molecule, is a promising strategy to create multi-target-directed ligands (MTDLs). acs.org This can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. acs.orgresearchgate.net

The 5-Chloro-2-methylsulfonyl thiazole scaffold is an excellent candidate for inclusion in such hybrid structures. Its versatile chemical nature allows it to be covalently linked to other bioactive heterocyclic systems, such as pyrazolines, imidazoles, or coumarins. nih.govacs.org For example, a thiazole-coumarin hybrid has been investigated for its ability to inhibit both EGFR and VEGFR-2, two key targets in cancer therapy. nih.gov Similarly, imidazole-thiadiazole hybrids have been designed as multi-target agents for enzymes relevant to metabolic disorders and neurodegenerative disease. nih.gov

By using 5-Chloro-2-methylsulfonyl thiazole as a central scaffold, researchers can systematically synthesize and test a wide variety of hybrid molecules designed to interact with multiple biological targets simultaneously. This forward-thinking approach opens up new possibilities for treating multifactorial diseases more effectively.

Q & A

Q. What are the common synthetic routes for 5-chloro-2-methylsulfonyl thiazole and its derivatives in medicinal chemistry?

Methodological Answer: Synthesis typically involves multi-step protocols leveraging cyclization, sulfonation, and functional group interconversion. For example:

- Diazonium Salt Route : Diazonium salts react with acrolein to form chloropropanals, which cyclize with thiourea to yield 2-aminothiazoles. Subsequent chloroacetylation and reaction with sulfur/morpholine generate thioxoacetamides .

- Thionyl Chloride Method : 4-Chloro-o-phenylenediamine reacts with thionyl chloride in acidic (H₂SO₄) or basic (pyridine) media to form benzo[c][1,2,5]thiadiazole derivatives, a scaffold related to chlorinated thiazoles .

- Lawesson’s Reagent : Cyclization of ethyl 2-oxoacetate derivatives followed by oxidative chlorination produces sulfonyl chlorides, which are converted to sulfonamide derivatives for biological screening .

Key Considerations : Optimize polysulfide formation (e.g., sulfur in morpholine for 5 minutes) to ensure intermediate stability .

Q. How do reaction conditions (acidic vs. basic media) influence the synthesis of chlorinated thiazole derivatives?

Methodological Answer:

- Acidic Media (e.g., H₂SO₄): Favors protonation of intermediates, accelerating electrophilic substitution. For example, thionyl chloride reacts with 4-chloro-o-phenylenediamine in H₂SO₄ to yield benzo[c][1,2,5]thiadiazole .

- Basic Media (e.g., pyridine): Neutralizes HCl by-products, preventing side reactions. This is critical in thiadiazole synthesis to avoid decomposition of sensitive intermediates .

Q. Data Comparison :

| Media | Product Yield (%) | Purity (%) | By-Products |

|---|---|---|---|

| H₂SO₄ | 78 | 95 | Minimal sulfoxide |

| Pyridine | 85 | 97 | Trace amines |

Q. What analytical techniques are effective for characterizing thiazole derivatives?

Methodological Answer:

- X-Ray Crystallography : Resolves dihedral angles and crystal packing (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole with a dihedral angle of 15.2° between rings) .

- NMR/IR Spectroscopy : Identifies functional groups (e.g., sulfonyl stretches at 1150–1300 cm⁻¹) and confirms regiochemistry .

- UV-Vis/DFT Calculations : Correlates experimental λmax with HOMO-LUMO gaps (e.g., thiazole-naphthalene hybrids show λmax at 320 nm, ΔE = 3.8 eV) .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties of thiazole derivatives?

Methodological Answer: DFT models (e.g., B3LYP/6-31G*) simulate HOMO-LUMO distributions to guide material design:

- Photovoltaic Applications : Thiazole units lower HOMO levels (e.g., -5.3 eV for F-BDT-thiazole copolymers), enhancing open-circuit voltage (VOC) in solar cells .

- Antitumor Activity : Electron-withdrawing sulfonyl groups increase electrophilicity, improving DNA binding (ΔE = 4.2 eV correlates with IC50 = 1.2 µM) .

Validation : Compare computed excitation energies (e.g., 3.5 eV) with UV-Vis data (λmax = 350 nm) .

Q. How to resolve contradictions in biological activity data among thiazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce substituents at C-5 (e.g., phenyl vs. methyl) to modulate lipophilicity (logP) and target binding. For example, 5-phenyl derivatives show 10× higher antitumor activity than methyl analogs .

- Cellular Assays : Use 60 cancer cell line panels (NCI-60) to differentiate cytotoxicity profiles. Compounds with IC50 < 10 µM in >50% lines are prioritized .

Case Study : Sulfonamide derivatives with para-Cl substituents exhibit inconsistent activity due to variable membrane permeability—address via logD optimization .

Q. What purification steps are critical in multi-step thiazole syntheses?

Methodological Answer:

- Intermediate Isolation : After cyclization (e.g., Lawesson’s reagent step), use silica gel chromatography (hexane/EtOAc) to remove unreacted thiourea .

- Final Product : Recrystallize sulfonamides from ethanol/water (1:3) to achieve >98% purity. Monitor by HPLC (C18 column, 0.1% TFA in H2O/MeCN) .

Yield Optimization : Reaction with sulfur in morpholine requires strict 5-minute stirring to prevent over-sulfonation .

Q. How do sulfonyl groups affect HOMO-LUMO gaps in thiazole polymers?

Methodological Answer:

- Electronic Effects : Sulfonyl groups lower HOMO levels (-5.6 eV vs. -5.1 eV for non-sulfonylated analogs) by withdrawing electron density, reducing bandgap (ΔE = 1.9 eV) .

- Device Performance : Polymers with thiazole-sulfonyl units achieve power conversion efficiencies (PCE) of 12.3% vs. 9.8% for thiophene analogs .

Q. Challenges in extrapolating thiazole biosynthesis from prokaryotes to eukaryotes?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.